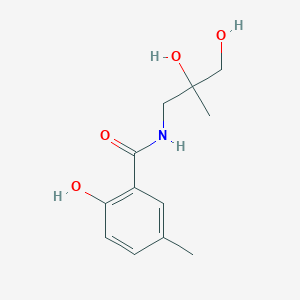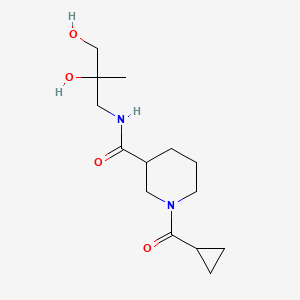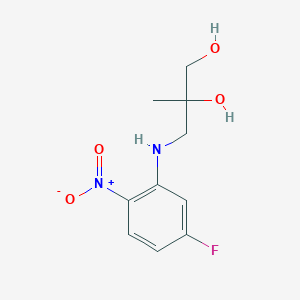![molecular formula C11H17N3O3 B7579123 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid, also known as DPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is not fully understood. However, it has been suggested that 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain (Chen et al., 2016).
Biochemical and Physiological Effects:
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain (Chen et al., 2016). It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anticancer properties in various cancer cell lines (Liu et al., 2018).
実験室実験の利点と制限
One of the advantages of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its relatively low toxicity. 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported (Chen et al., 2016). However, one of the limitations of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer to animals (Chen et al., 2016).
将来の方向性
There are several future directions for the study of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. One area of research is the development of more efficient synthesis methods for 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in human diseases. Furthermore, the exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid needs to be further elucidated to better understand its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in humans.
Conclusion:
In conclusion, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, neuroprotective, and anticancer properties. Despite its relatively low toxicity, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has limited solubility in water, which can make it difficult to administer to animals. Future research should focus on the development of more efficient synthesis methods, investigation of potential therapeutic applications, and elucidation of the mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
合成法
The synthesis of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Chen et al., 2016). The resulting product is then purified by column chromatography to obtain pure 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
科学的研究の応用
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been investigated for its potential anticancer properties in various cancer cell lines (Liu et al., 2018).
特性
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-5-14(7-10(15)16)11(17)9-6-8(2)12-13(9)3/h6H,4-5,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOMODNNVYMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-N-propylglycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

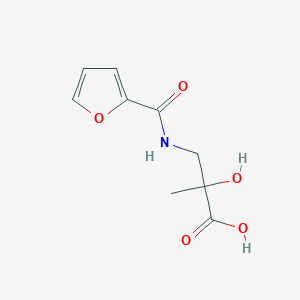
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
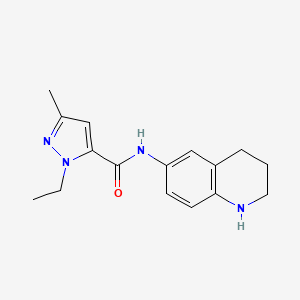
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
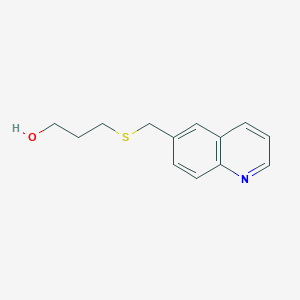
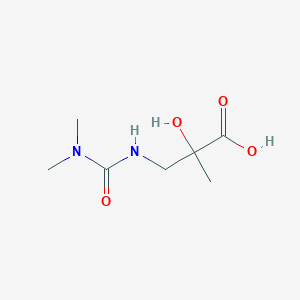
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
